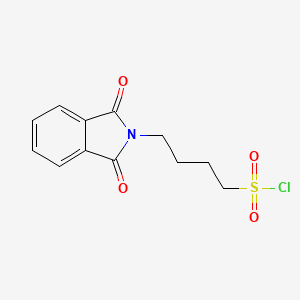![molecular formula C9H8N4S2 B2690359 2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine CAS No. 1797793-73-7](/img/structure/B2690359.png)
2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[4,5-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the methylsulfanyl group is often carried out via nucleophilic substitution reactions, where a suitable methylthiolating agent is used. The prop-2-yn-1-yl group can be introduced through alkylation reactions using propargyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the alkyne group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated derivatives.
Substitution: Various substituted thiazolo[4,5-d]pyrimidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways, making it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases, including cancer, inflammatory disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as semiconductors and polymers, due to its electronic properties and stability.
Mécanisme D'action
The mechanism of action of 2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine: Unique due to its specific substituents and the resulting biological activity.
Thiazolo[4,5-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazole derivatives: Similar in having a thiazole ring but differ in the additional fused rings and substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolo[4,5-d]pyrimidine core with a methylsulfanyl and a prop-2-yn-1-yl group. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-prop-2-ynyl-[1,3]thiazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c1-3-4-10-7-6-8(12-5-11-7)13-9(14-2)15-6/h1,5H,4H2,2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOWEEDVQOADGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=NC=N2)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-(3-pyridinyl)-1H-pyrrole-3-carboxylic acid](/img/structure/B2690277.png)

![2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2690282.png)





![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2690289.png)


![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2690296.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B2690297.png)
![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2690299.png)
